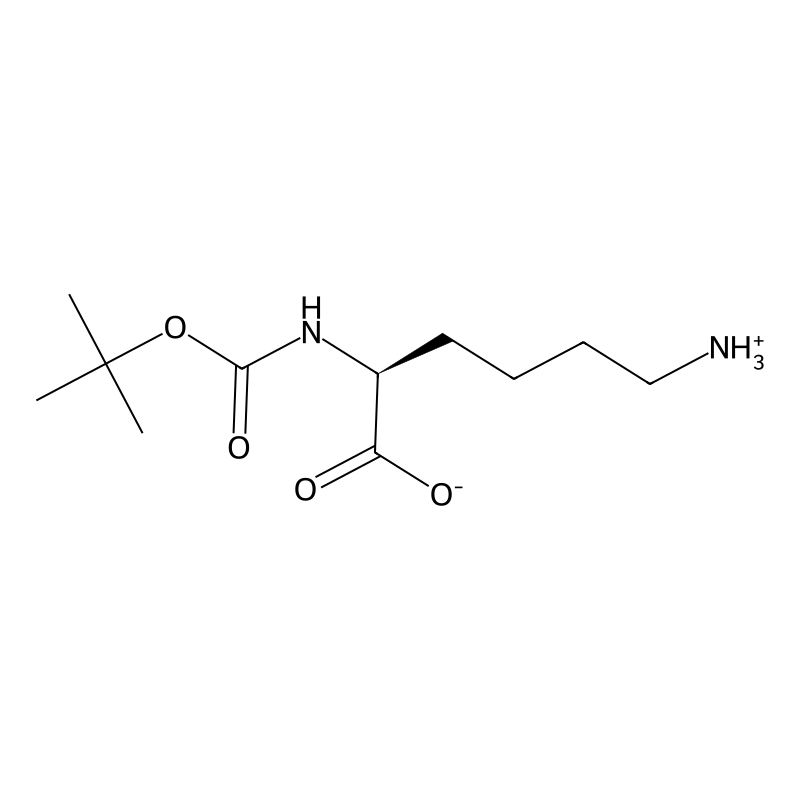

Boc-Lys-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-Lys-OH, also known as Nα-Boc-L-lysine, is a derivative of the amino acid L-lysine commonly used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for efficiently constructing peptides, which are chains of amino acids that play essential roles in various biological processes []. Boc-Lys-OH functions as a protected amino acid building block in this process.

Protecting Groups and Boc-Lys-OH

During SPPS, the amino and carboxyl groups (functional groups) of amino acids need temporary protection to control the reaction sequence and ensure the desired peptide is formed. Boc-Lys-OH has a tert-butyloxycarbonyl (Boc) protecting group attached to its N-terminal alpha-amino group, while the C-terminal carboxyl group remains free for subsequent peptide bond formation [].

Applications of Boc-Lys-OH in Peptide Synthesis Research

Boc-Lys-OH serves as a building block for synthesizing various peptides used in scientific research, including:

- Bio-labeling reagents: These molecules are used to attach labels (e.g., fluorescent dyes) to specific biomolecules (e.g., proteins) for visualization and identification purposes. Researchers can design and synthesize peptide-based linker molecules containing Boc-Lys-OH for efficient bioconjugation [].

- Functional peptides: Peptides with specific functionalities can be synthesized using Boc-Lys-OH as a building block. For example, researchers have synthesized lysine derivatives of azamacrocycles and anthraquinones, which are cyclic organic compounds with potential applications in medicinal chemistry.

- Metal-chelating peptides: Boc-Lys-OH can be used to synthesize peptides containing diethylene triamine pentaacetic acid (DTPA), a chelating agent that can bind metal ions. These metal-chelating peptides can be employed in various research areas, including radiopharmaceutical development and magnetic resonance imaging (MRI) contrast agents.

- Sensor development: Researchers have explored the use of Boc-Lys-OH to synthesize ferrocene-amino acid conjugates. These molecules can potentially be used in developing sensors for detecting chemical warfare agents (CWAs).

Boc-Lys-OH, or Nα-t-Butyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group. This compound is typically encountered as a white to off-white powder and has the molecular formula C₁₁H₂₂N₂O₄, with a molecular weight of 246.3 g/mol. The Boc group serves to protect the amino group of lysine during

- Skin and Eye Irritant: It can irritate skin and eyes upon contact. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory tract. Use a fume hood when working with Boc-Lys-OH.

- Potential Sensitizer: Repeated or prolonged exposure may cause skin sensitization. Handle with care and avoid skin contact.

Boc-Lys-OH is primarily involved in peptide synthesis, where it acts as a protected building block. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid, to yield free lysine that can participate in further reactions such as peptide bond formation. This compound can also engage in various coupling reactions with other amino acids or functional groups to create more complex structures .

Key Reactions:- Deprotection: Removal of the Boc group using trifluoroacetic acid.

- Peptide Bond Formation: Coupling with other amino acids to form peptides.

- Functionalization: Modifications at the side chain of lysine post-deprotection.

Boc-Lys-OH exhibits significant biological activity due to its role in protein synthesis and modification. It can influence cellular functions by participating in various metabolic pathways and signaling processes. The compound has been implicated in enzyme interactions, potentially affecting gene expression and cellular metabolism . Its derivatives are often utilized as bio-labeling reagents and in drug development due to their ability to form stable conjugates with therapeutic agents .

Mechanisms of Action:- Enzyme Interaction: Influences enzyme activity and cellular signaling pathways.

- Gene Expression Modulation: Affects transcriptional activity through binding interactions.

The synthesis of Boc-Lys-OH generally involves the protection of lysine using di-tert-butyl dicarbonate. The process typically includes:

- Dissolving L-lysine in acetone and adding triethylamine.

- Introducing di-tert-butyl dicarbonate while stirring at room temperature.

- Evaporating acetone under reduced pressure and extracting the product using ethyl ether.

- Adjusting the pH of the aqueous layer with dilute hydrochloric acid to isolate the crude product.

- Purification through techniques such as column chromatography .

Boc-Lys-OH is widely used in various fields:

- Peptide Synthesis: As a building block for constructing peptides and proteins.

- Drug Development: Involved in creating prodrugs that release active pharmaceutical agents upon enzymatic cleavage.

- Bioconjugation: Used for attaching biomolecules for therapeutic or diagnostic purposes.

Research indicates that Boc-Lys-OH interacts with multiple enzymes and proteins, influencing their activity and stability. Such interactions can lead to significant changes in metabolic pathways and cellular responses, making it a valuable compound in biochemical research and pharmaceutical applications .

Boc-Lys-OH has several analogs that share structural similarities but differ in their functional characteristics:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Nα-t-Butyloxycarbonyl-L-alanine | Similar Boc protecting group | Smaller side chain; less steric hindrance |

| Nα-t-Butyloxycarbonyl-L-arginine | Contains guanidino group | More basic; involved in different biochemical interactions |

| Nα-t-Butyloxycarbonyl-L-histidine | Contains imidazole ring | Unique aromatic character; participates in metal binding |

| Nα-t-Butyloxycarbonyl-D-lysine | D-enantiomer of lysine | Different stereochemistry; may exhibit different biological activities |

Uniqueness of Boc-Lys-OH

Boc-Lys-OH's unique structure includes a long aliphatic side chain, which allows it to participate in diverse

The protection of the epsilon-amino group of lysine represents a fundamental challenge in peptide synthesis, requiring selective modification while preserving the alpha-amino functionality for subsequent peptide bond formation [4]. Lysine possesses two amino groups: the alpha-amino group attached to the alpha-carbon, which participates in peptide bond formation, and the epsilon-amino group on the side chain that requires protection to prevent unwanted branching reactions [4].

The tert-butyloxycarbonyl group serves as the predominant protective strategy for the epsilon-amino group due to its exceptional stability under basic and nucleophilic conditions while remaining readily removable under acidic conditions [15] [26]. The mechanism of Boc protection involves nucleophilic attack by the epsilon-amino group on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of a stable carbamate linkage [21] [22].

Alternative protection strategies have been developed for specialized applications. The 18-crown-6 molecule has been investigated as a host-affinity protective agent that binds to the epsilon-amino group through hydrogen bonds, eliminating the need for chemical reactions in organic solvents [4]. This approach offers advantages for environmentally sustainable peptide synthesis by reducing organic solvent consumption [4].

Orthogonal protection strategies employ different protecting groups that can be removed under distinct conditions. Common orthogonal groups for lysine include monomethoxytrityl, which requires dilute trifluoroacetic acid for removal, allyl formatyl groups that undergo catalytic palladium-mediated deprotection, and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl groups that are cleaved with dilute hydrazine [25].

Stepwise Synthesis Using Boc Anhydride in Solution-Phase Chemistry

The solution-phase synthesis of Boc-Lys-OH follows a well-established protocol utilizing di-tert-butyl dicarbonate as the protecting reagent [1] [2]. The standard procedure involves dissolving lysine hydrochloride in a dioxane-water mixture, followed by basification with sodium bicarbonate to generate the free amino groups [1] [2].

The mechanistic pathway begins with nucleophilic attack by the amino groups on the electrophilic carbonyl carbons of Boc anhydride [22]. The reaction proceeds through a tetrahedral intermediate that collapses to release tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butoxide [22]. The base abstracts a proton from the positively charged amine to yield the final carbamate product [22].

A representative synthesis protocol involves treating lysine hydrochloride (10.00 grams, 45.62 millimoles) with sodium bicarbonate (38.32 grams, 456.20 millimoles) in 600 milliliters of deionized water, followed by dropwise addition of Boc anhydride (29.84 grams, 136.86 millimoles) in 100 milliliters of dioxane [1]. The reaction proceeds for 24 hours at room temperature, after which the mixture is washed with diethyl ether and acidified to precipitate the product [1]. Typical yields range from 85% to quantitative conversion under optimized conditions [1] [2].

The copper chelation method provides an alternative approach for differential protection of lysine derivatives [37]. This strategy involves formation of a bis-lysine copper complex that selectively protects the alpha-amino and carboxyl groups, allowing for specific epsilon-amino protection [37]. The copper complex is subsequently removed using 8-quinolinol under mild conditions [37].

Solid-Phase Synthesis Protocols and Resin Compatibility

Solid-phase peptide synthesis protocols for Boc-Lys-OH incorporation require careful consideration of resin compatibility and linker chemistry [24] [19]. The choice of resin significantly impacts the efficiency of peptide assembly and the quality of the final product [19].

Phenylacetamidomethyl resin demonstrates excellent compatibility with Boc chemistry, providing stability during repeated trifluoroacetic acid treatments required for Boc deprotection [19]. The resin exhibits enhanced stability compared to Merrifield resin, which suffers from significant peptide loss during multiple deprotection cycles [19]. Methylbenzhydrylamine resin offers alternative compatibility for peptides requiring amide termini [35].

The incorporation of Boc-Lys-OH in solid-phase synthesis typically employs N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole as coupling reagents [11] [35]. Optimized conditions utilize elevated temperatures of 60 degrees Celsius with 25% dimethyl sulfoxide in toluene as the solvent system [35]. These conditions effectively suppress aggregation phenomena that commonly occur during synthesis of difficult sequences [35].

Base-labile linkers have been developed specifically for lysine-containing peptides [3]. The synthesis involves coupling Boc-protected lysine derivatives to aminomethyl resin using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in dichloromethane-dimethylformamide solvent mixtures [3]. The linker chemistry allows for selective cleavage under basic conditions while maintaining peptide integrity [3].

Table 1: Resin Compatibility for Boc-Lys-OH Synthesis

| Resin Type | Compatibility | Cleavage Conditions | Typical Yield |

|---|---|---|---|

| Phenylacetamidomethyl | Excellent | Hydrogen fluoride | 85-95% |

| Methylbenzhydrylamine | Good | Hydrogen fluoride | 80-90% |

| Aminomethyl | Poor | Non-selective | Variable |

| Hydroxymethylphenoxy | Good | Trifluoroacetic acid | 75-85% |

Optimization of Reaction Conditions (pH, Solvent Systems, Temperature)

The optimization of reaction conditions for Boc-Lys-OH synthesis encompasses multiple variables that significantly influence reaction efficiency and product purity [15] [23]. Systematic studies have demonstrated the critical importance of pH control, solvent selection, and temperature regulation in achieving optimal synthetic outcomes [30] [32].

pH optimization studies reveal that the reaction proceeds most efficiently at pH values between 10-11 [2]. Below pH 9, the nucleophilicity of the amino groups is insufficient for effective reaction with Boc anhydride [30]. Above pH 12, competitive hydrolysis of the anhydride becomes problematic, leading to reduced yields [30]. The use of sodium bicarbonate provides optimal buffering capacity while avoiding the harsh conditions associated with stronger bases [1] [41].

Solvent system optimization has identified several effective combinations for Boc protection reactions [23] [30]. The dioxane-water system (1:1 ratio) provides excellent solubility for both reactants and products while maintaining appropriate reaction kinetics [1] [2]. Alternative solvent systems include tetrahydrofuran-water mixtures and acetonitrile solutions with 4-dimethylaminopyridine as base [26] [30].

Temperature studies demonstrate that reactions proceed efficiently at room temperature, typically requiring 12-24 hours for completion [1] [18]. Elevated temperatures (40-60 degrees Celsius) can accelerate reaction rates but may increase side reactions and decomposition of sensitive intermediates [35]. For aromatic amine substrates with reduced nucleophilicity, alcoholic solvents significantly enhance reaction rates, with methanol providing 70-fold rate enhancement compared to chloroform [23].

Table 2: Optimization Parameters for Boc-Lys-OH Synthesis

| Parameter | Optimal Range | Effect on Yield | Typical Reaction Time |

|---|---|---|---|

| pH | 10.0-11.0 | 85-95% | 12-24 hours |

| Temperature | 20-25°C | 90-95% | 18-24 hours |

| Boc2O Equivalents | 2.5-3.0 | 85-90% | 12-18 hours |

| Solvent Ratio (Dioxane:Water) | 1:1 to 1:6 | 80-95% | 12-24 hours |

Kinetic studies have revealed that the rate-determining step involves the initial nucleophilic attack on the Boc anhydride [23]. The presence of alcoholic solvents facilitates this step through hydrogen bonding interactions that stabilize the transition state [23]. Computational modeling suggests that methanol participates in a six-membered transition state that significantly lowers the activation energy for the protection reaction [23].

The influence of concentration effects has been systematically investigated, with optimal results achieved at substrate concentrations between 0.1-0.2 molar [11]. Higher concentrations can lead to precipitation of intermediates, while lower concentrations result in incomplete conversion and extended reaction times [11]. The molar ratio of Boc anhydride to lysine typically ranges from 2.5 to 3.0 equivalents to ensure complete protection of both amino groups [1] [2].

Boc-Lys-OH serves as a fundamental building block in solid-phase peptide synthesis through its unique position in orthogonal protection strategies. The compound demonstrates exceptional compatibility with multiple protection schemes, making it indispensable for complex peptide architectures [1] [2].

Protection Strategy Integration

The tert-butoxycarbonyl group protecting the alpha-amino functionality of Boc-Lys-OH exhibits stability under basic conditions while remaining labile to acidic treatment [3] [4]. This characteristic enables seamless integration with Fmoc-based synthesis protocols, where the Fmoc group is removed under basic conditions using piperidine, leaving the Boc protection intact [2] [5]. The orthogonal nature of this protection scheme allows for selective deprotection strategies essential in complex peptide assembly [6] [7].

Deprotection Kinetics and Conditions

The Boc group removal from Boc-Lys-OH occurs efficiently under mild acidic conditions using trifluoroacetic acid concentrations ranging from 1% to 95%, depending on the specific synthetic requirements [4] [2]. Studies demonstrate that Boc deprotection proceeds with first-order kinetics, with complete removal achieved within 30 minutes under standard conditions [8] [9]. The compatibility with standard Fmoc deprotection conditions using piperidine ensures that Boc-Lys-OH remains protected throughout multiple coupling cycles [5] [10].

Compatibility with Fmoc/t-Bu and Other Protecting Group Systems

Fmoc/t-Bu System Integration

Boc-Lys-OH demonstrates excellent compatibility with the widely employed Fmoc/t-Bu protection strategy [11] [12]. The Boc group maintains stability throughout repeated Fmoc deprotection cycles using piperidine, while the free epsilon-amino group remains available for coupling reactions or further functionalization [11] [13]. This compatibility enables the incorporation of Boc-Lys-OH into Fmoc-based solid-phase peptide synthesis protocols without compromising synthetic efficiency [14] [15].

Alternative Protection Systems

The versatility of Boc-Lys-OH extends to compatibility with specialized protecting group systems including Alloc (allyloxycarbonyl), Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), and Mtt (4-methyltrityl) groups [11] [16]. These orthogonal protecting groups can be selectively removed in the presence of the Boc group using metal catalysis, nucleophilic conditions, or mild acidic treatment respectively [16] [17]. The 2-Cl-Z (2-chlorobenzyloxycarbonyl) protecting group system also demonstrates compatibility with Boc-Lys-OH, enabling selective deprotection through hydrogenolysis or acidic treatment [18] [19].

Dual Protection Strategies

Advanced synthetic applications utilize Boc-Lys(Boc)-OH derivatives, where both alpha and epsilon amino groups are protected with Boc groups . This dual protection strategy proves essential for dendrimer synthesis and branched peptide architectures, providing controlled deprotection at predetermined synthetic stages [22] [23]. The simultaneous removal of both Boc groups using trifluoroacetic acid enables the generation of reactive branching points for further peptide elongation [24].

Applications in Complex Peptide Architectures (Dendrimers, Cyclic Peptides)

Dendrimer Construction

Boc-Lys-OH functions as the primary building block for lysine-based peptide dendrimers, enabling the construction of highly branched, three-dimensional molecular architectures [22] [25]. The sequential incorporation of Boc-Lys(Boc)-OH and Fmoc-Lys(Boc)-OH derivatives allows for the controlled assembly of generation 2 through 4 dendrimers with yields ranging from 48% to 95% [22]. These dendritic structures incorporate 4, 8, or 16 terminal amino groups respectively, providing multivalent platforms for drug delivery and gene therapy applications [26] [27].

Synthetic Efficiency in Dendrimer Assembly

The solid-phase synthesis of lysine dendrimers utilizing Boc-Lys-OH derivatives achieves remarkable efficiency through optimized reaction conditions [22]. High reagent concentrations (0.1-0.2 M) enable completion of each coupling reaction within 15-45 minutes, significantly reducing overall synthesis time to 13 hours for complete dendrimer assembly [22]. The orthogonal protection strategy employing Boc and Fmoc groups allows for selective deprotection and functionalization at specific dendrimer generations [26] [28].

Cyclic Peptide Formation

Boc-Lys-OH serves critical roles in both backbone and side-chain cyclization strategies for peptide macrocycles [29] [30]. The epsilon-amino group provides an anchoring point for side-chain attachment cyclization methods, while the alpha-carboxyl group participates in backbone cyclization reactions [30]. Studies demonstrate successful synthesis of RGD-based cyclic peptides using Boc-Lys-OFm derivatives, achieving cyclization yields of 55-85% depending on ring size and sequence composition [30] [31].

Multiple Antigen Peptide Systems

The Multiple Antigen Peptide (MAP) system utilizes Boc-Lys-OH as the core branching unit for assembling immunogenic peptide constructs [24]. The dendritic lysine core provides up to 8 peptide epitope attachment sites, enabling the presentation of multiple antigenic determinants on a single molecular scaffold [24]. Both direct and indirect assembly approaches have been developed, with the direct method incorporating Boc-Lys-OH through sequential coupling cycles to build the core matrix [24].

Case Studies: Incorporation into Bioactive Peptides and Protein Mimetics

Goserelin Synthesis Case Study

The synthesis of goserelin, a synthetic analog of luteinizing hormone-releasing hormone, demonstrates the critical role of Boc-Lys-OH in pharmaceutical peptide production [32]. The incorporation of protected lysine residues using Boc chemistry enables the assembly of this 10-residue therapeutic peptide with specific modifications including aza-amino acid incorporation [32]. The synthetic strategy achieves a total yield of 33.2% with purity exceeding 98%, demonstrating the reliability of Boc-Lys-OH in complex pharmaceutical synthesis [9].

Muscarinic Toxin 1 Synthesis

The preparation of Muscarinic Toxin 1, a 65-residue protein toxin, utilizes Boc-Lys-OH derivatives in a combined solid-phase and solution approach [33]. The Boc/Bzl protection strategy enables the synthesis of fully protected peptide segments containing lysine residues, which are subsequently coupled in solution to assemble the complete protein sequence [33]. This approach achieves yields of 65-75% while maintaining the biological activity necessary for muscarinic acetylcholine receptor binding [33].

Antimicrobial Peptide Libraries

Boc-Lys-OH incorporation into antimicrobial peptide libraries demonstrates its utility in generating diverse bioactive sequences . The cationic nature of lysine residues contributes essential electrostatic interactions with bacterial cell membranes, enhancing antimicrobial potency . Parallel synthesis protocols utilizing Boc-Lys-OH enable the rapid generation of peptide libraries with yields ranging from 45-85%, facilitating structure-activity relationship studies .

Histone Tail Peptide Synthesis

The synthesis of histone tail peptides for epigenetic research utilizes modified Boc-Lys-OH derivatives to incorporate site-specific lysine methylation [35] [36]. Fmoc-Lys(Boc,methyl)-OH derivatives enable the preparation of peptides containing monomethylated lysine residues with high fidelity [35] [36]. These modified peptides achieve synthesis yields of 70-90% while maintaining the structural integrity necessary for chromatin interaction studies [35] [37].

Ubiquitin Chain Assembly

The chemoenzymatic synthesis of branched ubiquitin chains employs Boc-Lys-OH derivatives with novel orthogonal protecting groups Abac and Aboc [16]. These specialized lysine building blocks enable the controlled assembly of heterotypic ubiquitin chains with defined branching patterns [16]. The synthetic approach achieves yields of 40-60% for complex branched structures, providing valuable tools for studying protein degradation mechanisms [16].

Fluorescent Peptide Labeling

Boc-Lys(Fmoc)-OH derivatives enable selective fluorescent labeling of peptides during solid-phase synthesis [38]. The orthogonal protection strategy allows for specific deprotection of the epsilon-amino group followed by fluorescent derivatization, while other lysine residues remain protected [38]. This approach achieves labeling yields of 60-80% while maintaining peptide bioactivity for cellular imaging applications [38].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant